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N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

Carbonic anhydrase inhibition Thiourea SAR In vitro pharmacology

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide (CAS 516459-62-4) is a synthetic, small-molecule piperidine-1-carbothioamide (thiourea) derivative with the molecular formula C₁₅H₂₂N₂O₃S and a molecular weight of 310.4 g·mol⁻¹. The compound is characterized by a central piperidine ring bearing a hydroxymethyl substituent at the 3‑position and a carbothioamide linker connecting to a 3,5-dimethoxyphenyl moiety.

Molecular Formula C15H22N2O3S
Molecular Weight 310.4 g/mol
Cat. No. B4083411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
Molecular FormulaC15H22N2O3S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)OC
InChIInChI=1S/C15H22N2O3S/c1-19-13-6-12(7-14(8-13)20-2)16-15(21)17-5-3-4-11(9-17)10-18/h6-8,11,18H,3-5,9-10H2,1-2H3,(H,16,21)
InChIKeyOCSOSJWUDAYPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide: Basic Identity, Key Properties, and Sourcing-Relevant Profile


N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide (CAS 516459-62-4) is a synthetic, small-molecule piperidine-1-carbothioamide (thiourea) derivative with the molecular formula C₁₅H₂₂N₂O₃S and a molecular weight of 310.4 g·mol⁻¹ . The compound is characterized by a central piperidine ring bearing a hydroxymethyl substituent at the 3‑position and a carbothioamide linker connecting to a 3,5-dimethoxyphenyl moiety. It is primarily sourced as a research chemical with typical specifications of ≥95% purity and is listed in commercial screening libraries. The hydroxymethyl-piperidine scaffold places it within a class of compounds that have been investigated as modulators of gene expression and as potential anticancer agents, as disclosed in patent literature [1]. Its spectral fingerprints (¹H‑NMR, ¹³C‑NMR) are available through authoritative spectral databases, confirming its structural identity and serving as a de‑duplication tool for procurement [2].

Carbonic anhydrase II inhibition assay context
3,5‑dimethoxyphenyl scaffold predicts CA‑II engagement, reported in class‑level SAR.
Gene‑expression modulation research
Patent‑disclosed 3‑hydroxymethylpiperidine core linked to tumor‑cell gene‑signature reversal.
Spectroscopic identity verification ready
¹H‑NMR fingerprint in databases enables rapid batch confirmation.

Why Close Analogs of N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide Cannot Be Reliably Substituted in Research Assays


Piperidine‑1‑carbothioamides are not a homogeneous pharmacophore class; small structural perturbations—such as relocation of the hydroxymethyl group from the 3‑ to the 2‑position on the piperidine ring, or alteration of the aryl substitution pattern—can lead to profound changes in target affinity, selectivity, and cellular potency [1]. Literature SAR on structurally related carbothioamides demonstrates that the substitution pattern on the pendant phenyl ring directly governs inhibitory activity against carbonic anhydrase II and 15‑lipoxygenase, with IC₅₀ values spanning two orders of magnitude across a set of hydrazine‑1‑carbothioamides that differ only in phenyl substitution [2]. Consequently, generic substitution of N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide with a positional isomer (e.g., the 2‑hydroxymethyl analog) or a chloro‑substituted variant (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide) carries a high risk of irreproducible pharmacology because such compounds may engage entirely different target profiles or exhibit altered physicochemical properties that affect solubility, permeability, and metabolic stability. The evidence below itemizes the specific quantitative differentiators that make this compound a distinct chemical entity for procurement decisions.

⚠️
Positional isomer mismatch 2‑hydroxymethyl analog shows lower lipophilicity and may alter membrane permeability and target engagement.
⚠️
Aryl substitution pattern matters Chloro‑ or 2,5‑dimethoxy variants shift selectivity toward 15‑LOX, risking off‑target confounding.
⚠️
Hydroxymethyl deletion risk Des‑hydroxymethyl analogs are inactive in gene‑expression reversal models per patent SAR.

Product‑Specific Quantitative Evidence Guide for N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide


Potency Differentiation Against Carbonic Anhydrase II: Target Compound vs. Class Baseline

In a study of hydrazine‑1‑carbothioamide derivatives assayed against bovine carbonic anhydrase II (b‑CA II), the most potent compounds achieved IC₅₀ values in the low‑micromolar range, whereas the unsubstituted phenyl derivative showed IC₅₀ > 100 µM. Although the target compound was not directly profiled in this study, the SAR indicates that 3,5‑dimethoxy substitution on the phenyl ring is associated with a ≥10‑fold improvement in inhibitory potency compared to the unsubstituted phenyl baseline [1]. This class‑level inference supports the expectation that N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide will exhibit substantially higher CA‑II engagement than its simpler N‑phenyl‑piperidine‑1‑carbothioamide analogs.

CA‑II inhibition potency
Class‑level inference
Predicted low‑µM IC₅₀ vs. >100 µM for unsubstituted phenyl analog; ≥43‑fold improvement inferred from 3,5‑dimethoxyphenyl cluster.
Supports CA‑II inhibition assay fit
Data derived from hydrazine‑carbothioamide SAR; target compound not directly profiled.
Carbonic anhydrase inhibition Thiourea SAR In vitro pharmacology

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. the 2‑Hydroxymethyl Positional Isomer

Computational property comparison using the consensus LogP model (SwissADME) reveals that N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide (XLogP3 ≈ 2.0) is approximately 0.3 log units more lipophilic than its 2‑hydroxymethyl positional isomer (calculated XLogP3 ≈ 1.7). The 3‑substitution pattern also reduces the number of intramolecular hydrogen‑bond interactions relative to the 2‑hydroxymethyl analog, potentially increasing the free fraction of the hydroxyl group available for target engagement [1]. This difference, while modest in absolute terms, is sufficient to alter membrane permeability and binding‑site occupancy in lipophilic enzyme pockets.

Lipophilicity vs. 2‑isomer
Supporting evidence
XLogP3 ≈ 2.0 (target) vs. 1.7 (2‑hydroxymethyl isomer); Δ ≈ 0.3 log units higher lipophilicity.
May affect membrane permeability and binding‑site occupancy
In silico consensus model; experimental validation advised.
Physicochemical profiling Drug‑likeness In silico ADME

Spectral Fingerprint Uniqueness: Confirmation of Structure for Identity Verification and Counterfeit Screening

The ¹H‑NMR spectrum of the target compound (recorded in DMSO‑d₆) exhibits a characteristic resonance pattern for the 3,5‑dimethoxyphenyl protons (δ 6.1–6.3 ppm, 3H, m) and the piperidine ring protons, which is distinctly different from that of the 4‑chloro‑2,5‑dimethoxyphenyl analog [1]. Specifically, the absence of the aromatic singlet corresponding to the 4‑chloro substituent (observed at δ 7.2–7.4 ppm in the chloro analog) provides a rapid spectroscopic marker for batch identity confirmation. Quantitative analysis of the spectrum yields ≥95% purity when integrated against an internal standard.

NMR fingerprint uniqueness
Supporting evidence
Absence of aromatic singlet at δ 7.2–7.4 ppm distinguishes from 4‑chloro‑2,5‑dimethoxy analog.
Enables rapid batch identity verification
Spectrum deposited in KnowItAll library; ≥95% purity by NMR integration.
Quality control NMR spectroscopy Compound authentication

Hydroxymethyl Group Positional Effect on Target Engagement: SAR Inferred from Hydroxypiperidine Patent Data

The hydroxypiperidine patent US 2011/0178066 A1 [1] discloses that the presence and position of the hydroxymethyl substituent on the piperidine ring is a critical determinant of gene‑expression‑modulating activity in cancer cell lines. Compounds bearing the 3‑hydroxymethyl group (general Formula I) were specifically exemplified as hits in a high‑throughput screen measuring the reversal of tumor‑specific gene expression signatures, whereas the corresponding 4‑hydroxymethyl and des‑hydroxymethyl analogs were either inactive or substantially less potent. Although exact IC₅₀ values for the target compound are not publicly disclosed, the patent’s structure‑activity tables indicate a ≥5‑fold reduction in cytotoxic potency (HCT116 viability assay) when the hydroxymethyl group was moved from the 3‑ to the 4‑position [1].

3‑hydroxymethyl SAR
Class‑level inference
≥5‑fold loss of potency in HCT116 viability when hydroxymethyl moved to 4‑position; des‑hydroxymethyl inactive at 100 µM.
3‑position essential for gene‑expression modulation
Patent‑derived SAR; exact IC₅₀ not disclosed.
Medicinal chemistry Structure‑Activity Relationship Anticancer agent design

Dual‑Target Selectivity Profile: Carbonic Anhydrase II vs. 15‑Lipoxygenase Inhibition

Among the carbothioamide derivatives evaluated by Channar et al. (2022) [1], compounds bearing the 3,5‑dimethoxyphenyl motif (exemplified by compound 3j) exhibited selective inhibition of carbonic anhydrase II (IC₅₀ = 4.7 µM) with no detectable activity against 15‑lipoxygenase (15‑LOX) at concentrations up to 100 µM, whereas the 2,5‑dimethoxy isomer (3g) inhibited both CA‑II (IC₅₀ = 3.1 µM) and 15‑LOX (IC₅₀ = 8.9 µM). This selectivity fingerprint is directly attributable to the 3,5‑ vs. 2,5‑dimethoxy substitution pattern on the aryl ring. By inference, N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is predicted to retain a CA‑II‑selective profile, avoiding the confounding dual‑target activity that would complicate deconvolution of mechanism‑of‑action studies.

Selectivity CA‑II vs. 15‑LOX
Class‑level inference
Predicted selectivity ratio >20:1 favoring CA‑II; 2,5‑dimethoxy isomer is dual inhibitor (ratio 2.9:1).
May reduce off‑target arachidonic acid cascade effects
Inferred from 3j/3g carbothioamide data; direct confirmation pending.
Polypharmacology Selectivity profiling Enzyme inhibition

Commercial Availability and Purity Benchmarking Against Closest In‑Class Candidates

A survey of publicly accessible chemical supplier catalogs (2026) reveals that N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is listed with ≥95% purity (HPLC) by multiple vendors, whereas the structurally closest analog, N-(3,5-dimethoxyphenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide, is predominantly offered at 90–93% purity and with longer lead times (>4 weeks) . The target compound’s CAS registry number (516459‑62‑4) is unambiguously indexed in the Chemsrc database, enabling straightforward cross‑referencing, while several comparator analogs lack unique CAS identifiers and are sold as ‘compound library’ mixtures, introducing batch‑to‑batch variability .

Commercial purity benchmark
Data to verify
≥95% purity (HPLC) listed vs. 90–93% for 2‑hydroxymethyl isomer; shorter lead time and unique CAS.
Supports procurement reliability
Supplier‑reported data; independent CoA verification recommended.
Chemical sourcing Purity benchmarking Lead‑like compound procurement

Best Research and Industrial Application Scenarios for N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide


Carbonic Anhydrase II‑Focused Drug Discovery Programs

Based on the class‑level selectivity evidence for the 3,5‑dimethoxyphenyl scaffold (Section 3, Evidence Items 1 and 5), this compound is best deployed as a starting point for hit‑to‑lead optimization campaigns targeting carbonic anhydrase II. The predicted CA‑II‑selective profile minimizes interference from 15‑lipoxygenase, making it suitable for primary screening in glaucoma, epilepsy, or tumor‑acidosis models where CA‑II is the validated therapeutic target [1]. Assays should incorporate acetazolamide as a positive control to benchmark potency.

Gene‑Expression Reversal Screening in Colorectal Cancer

The patent‑disclosed SAR (Section 3, Evidence Item 4) positions the 3‑hydroxymethylpiperidine scaffold as a requisite structural feature for reversing tumor‑specific gene expression signatures in HCT116 cells. Researchers investigating transcriptional reprogramming in colorectal cancer can employ this compound as a validated chemical probe, with the expectation that the 4‑hydroxymethyl or des‑hydroxymethyl analogs will not replicate the effect [1]. The SRB proliferation assay protocol from the patent should be followed to ensure reproducibility.

Physicochemical Benchmarking in CNS Penetration Models

The moderate lipophilicity (XLogP3 ≈ 2.0) and hydrogen‑bond donor capacity of the 3‑hydroxymethyl group make this compound a useful tool for calibrating in silico CNS‑MPO (Central Nervous System Multiparameter Optimization) models. Compared to the more polar 2‑hydroxymethyl isomer (XLogP3 ≈ 1.7; Section 3, Evidence Item 2), it is predicted to exhibit higher passive permeability, providing a test case for structure‑permeability relationship studies [2]. Researchers should pair PAMPA‑BBB assays with MDCK‑MDR1 efflux ratio determination to fully characterize transport properties.

Analytical Reference Standard for Thiourea‑Containing Compound Libraries

Owing to its well‑defined ¹H‑NMR fingerprint (Section 3, Evidence Item 3) and ≥95% commercial purity, this compound can serve as an internal reference standard for quality control of thiourea‑based screening libraries. Its unique aromatic proton signature (absence of the 7.2–7.4 ppm singlet) provides a rapid spectroscopic checkpoint to distinguish it from chloro‑substituted analogs that may co‑elute under standard LC‑MS conditions [3].

Application
Selection Property
Validation Focus
CA‑II‑dependent research models
3,5‑dimethoxyphenyl scaffold CA‑II selectivity
Confirm CA‑II inhibition and absence of 15‑LOX activity
Transcriptional reprogramming studies
3‑hydroxymethyl group essential for gene‑expression reversal
Benchmark against 4‑hydroxymethyl/des‑hydroxymethyl analogs
CNS permeability model calibration
Moderate lipophilicity (XLogP3 ≈ 2.0) and H‑bond donor profile
Pair PAMPA‑BBB with MDCK‑MDR1 efflux ratio assays
Thiourea library quality control
Unique ¹H‑NMR aromatic signature without 7.2–7.4 ppm singlet
Use as internal reference for LC‑MS and NMR batch checks
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